molecular formula C18H20N4O4S B2752502 4-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)butanoic acid CAS No. 637317-45-4

4-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)butanoic acid

Cat. No.: B2752502
CAS No.: 637317-45-4
M. Wt: 388.44
InChI Key: KITNTBCQLRWYJO-XGKIATIMSA-N
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Description

The compound “4-(2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamido)butanoic acid” is a complex organic molecule. It is related to a class of compounds known as thiazolidinones . Thiazolidinones are a class of organic compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom .


Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of acid hydrazide with aromatic aldehydes to yield corresponding hydrazones. These hydrazones then react with thioglycolic acid in methanol to give 2-substituted 4-thiazolidinones .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a thiazolidinone ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains multiple double bonds, indicating the presence of conjugation and potential for resonance structures .


Chemical Reactions Analysis

Thiazolidinones are known to undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .

Future Directions

Thiazolidinones and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on exploring new synthetic routes, studying their mechanisms of action, and developing new therapeutic applications .

Properties

IUPAC Name

4-[[2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-15(19-10-5-9-16(24)25)12-14-17(26)21-18(27-14)22-20-11-4-8-13-6-2-1-3-7-13/h1-4,6-8,11,14H,5,9-10,12H2,(H,19,23)(H,24,25)(H,21,22,26)/b8-4+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITNTBCQLRWYJO-XGKIATIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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